1-(3,4-difluorobenzoyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorobenzoyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20F2N4O5S and its molecular weight is 490.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features several notable functional groups, including a difluorobenzoyl moiety, an isoxazole ring, and a sulfamoyl group, which contribute to its biological activity. The molecular formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₃S
- Molecular Weight : Approximately 396.43 g/mol
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the isoxazole and sulfamoyl groups suggests potential interactions with specific protein targets involved in signaling pathways.
Antimicrobial Properties
Compounds with sulfamoyl groups are often investigated for their antimicrobial properties. Sulfamoyl derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that the target compound may also exhibit antimicrobial activity, although empirical data specifically for this compound is currently lacking.
In Vitro Studies
- Cell Proliferation Assays : Preliminary assays conducted on structurally similar compounds indicate that they can inhibit cell proliferation in various cancer cell lines. For instance, a study on a related azetidine derivative reported IC50 values in the low micromolar range against breast cancer cell lines .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could modulate key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
In Vivo Studies
- Animal Models : In vivo studies using xenograft models have shown promising results for related compounds in reducing tumor size and improving survival rates in treated animals. These results highlight the need for further investigation into the pharmacokinetics and bioavailability of the target compound.
- Toxicology Reports : Safety assessments are critical for any new drug candidate. Early toxicological evaluations of similar compounds have indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further development .
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | |
Antimicrobial | Potential inhibition of bacterial growth | |
Mechanistic Insights | Modulates PI3K/Akt signaling pathway |
Structure-Activity Relationship (SAR)
Compound Feature | Activity Observed | Implication |
---|---|---|
Sulfamoyl Group | Antimicrobial activity | Targeting folate synthesis |
Isoxazole Ring | Anticancer properties | Potential interaction with cancer targets |
Azetidine Core | Modulation of signaling pathways | Enhances bioactivity |
属性
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O5S/c1-12-13(2)26-33-21(12)27-34(31,32)17-6-4-16(5-7-17)25-20(29)15-10-28(11-15)22(30)14-3-8-18(23)19(24)9-14/h3-9,15,27H,10-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHABHQFUTUXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。